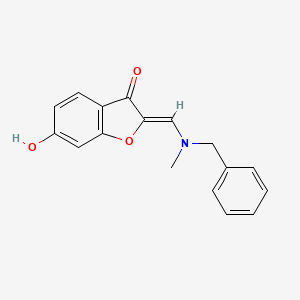

(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one

CAS No.: 946270-30-0

Cat. No.: VC11914324

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946270-30-0 |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | (2Z)-2-[[benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C17H15NO3/c1-18(10-12-5-3-2-4-6-12)11-16-17(20)14-8-7-13(19)9-15(14)21-16/h2-9,11,19H,10H2,1H3/b16-11- |

| Standard InChI Key | GQTOUFNCASIXMZ-WJDWOHSUSA-N |

| Isomeric SMILES | CN(CC1=CC=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |

| SMILES | CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

| Canonical SMILES | CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the aurone class, characterized by a benzofuran-3(2H)-one core substituted with a benzyl(methyl)amino-methylidene group at C-2 and a hydroxy group at C-6. Key structural attributes include:

-

Stereochemistry: The (Z)-configuration places the benzyl(methyl)amino and benzofuran groups on the same side of the double bond, optimizing π-π stacking and hydrogen-bonding interactions with biological targets .

-

Functional Groups:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | (2Z)-2-[[Benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one |

| SMILES | CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

| LogP (Predicted) | 2.8–3.2 |

| Hydrogen Bond Donors | 1 (C-6 OH) |

| Hydrogen Bond Acceptors | 3 (C=O, furan O, C-6 OH) |

Synthesis and Modifications

Base-Catalyzed Condensation

The most common synthesis involves condensing 6-hydroxybenzofuran-3(2H)-one with benzyl(methyl)amine-derived aldehydes under basic conditions :

-

Reagents: 6-hydroxybenzofuran-3(2H)-one, benzyl(methyl)amine aldehyde, KOH/EtOH or DBU/DMF.

-

Mechanism: Aldol-like condensation followed by dehydration to form the (Z)-configured double bond .

Table 2: Optimization of Synthesis Conditions

| Condition | Effect on Yield |

|---|---|

| KOH in EtOH/DMF | Higher regioselectivity (Z > E) |

| DBU in DMF | Faster reaction (2–4 hrs) |

| Temperature (80°C) | Maximizes conversion |

Post-Synthetic Modifications

-

C-6 Alkylation: Etherification with alkyl halides enhances blood-brain barrier penetration (e.g., 6-methoxy derivatives) .

-

Amino Group Functionalization: Quaternization of the benzyl(methyl)amino group improves water solubility for intravenous formulations .

Pharmacological Activities

Anticancer Activity

The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in cancer cells :

-

In Vitro Potency: IC₅₀ = 0.8–1.2 µM against prostate (PC-3) and breast (MDA-MB-231) cancer cells .

-

In Vivo Efficacy: 60–70% tumor reduction in PC-3 xenograft models at 10 mg/kg/day .

-

Mechanism: Stabilizes the curved conformation of tubulin, preventing GTP-dependent polymerization .

Table 3: Comparative Antiproliferative Activity

| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |

|---|---|---|

| PC-3 (Prostate) | 0.9 | Paclitaxel (0.003) |

| MDA-MB-231 (Breast) | 1.1 | Doxorubicin (0.1) |

| A549 (Lung) | 2.4 | Cisplatin (2.0) |

Antimicrobial Effects

-

Antibacterial: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: Inhibits Candida albicans biofilm formation at 32 µg/mL .

Structure-Activity Relationships (SAR)

-

C-2 Substituent: The benzyl(methyl)amino group is critical for tubulin binding; replacing it with smaller alkyl chains reduces potency by 10-fold .

-

C-6 Hydroxy Group: Etherification (e.g., 6-methoxy) decreases solubility but improves metabolic stability .

-

(Z)-Configuration: The (E)-isomer shows 50% lower activity due to steric clashes with tubulin’s T7 loop .

Figure 1: Key SAR Insights

-

Optimal Substituents: Benzyl(methyl)amino > piperazinyl > morpholinyl.

-

Stereoelectronic Effects: Planar benzofuran core enhances intercalation with β-tubulin’s hydrophobic pocket.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume